molecular formula C23H21ClN4OS B11200345 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B11200345
M. Wt: 437.0 g/mol
InChI Key: GOLNQKIJQPMCMS-UHFFFAOYSA-N
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Description

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an imidazothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) and iodine (I2) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is unique due to its combination of a piperazine ring, a chlorophenyl group, and an imidazothiazole moiety

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

InChI

InChI=1S/C23H21ClN4OS/c24-18-7-4-8-19(13-18)26-9-11-27(12-10-26)22(29)14-20-16-30-23-25-21(15-28(20)23)17-5-2-1-3-6-17/h1-8,13,15-16H,9-12,14H2

InChI Key

GOLNQKIJQPMCMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5

Origin of Product

United States

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